molecular formula C11H18N2 B13691038 1-(5-Isopropyl-2-pyridyl)-2-propanamine

1-(5-Isopropyl-2-pyridyl)-2-propanamine

Cat. No.: B13691038
M. Wt: 178.27 g/mol
InChI Key: GASILNNSBSSWMG-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-2-pyridyl)-2-propanamine is an organic compound that belongs to the class of amines It is characterized by a pyridine ring substituted with an isopropyl group at the 5-position and a propanamine chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Isopropyl-2-pyridyl)-2-propanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-isopropyl-2-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of the corresponding amine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Isopropyl-2-pyridyl)-2-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(5-Isopropyl-2-pyridyl)-2-propanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Isopropyl-2-pyridyl)-2-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-(5-Isopropyl-2-pyridyl)-2-propanone: A related compound with a ketone group instead of an amine group.

    5-Isopropyl-2-pyridinecarboxaldehyde: The starting material for the synthesis of 1-(5-Isopropyl-2-pyridyl)-2-propanamine.

Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its amine group allows for further chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-(5-propan-2-ylpyridin-2-yl)propan-2-amine

InChI

InChI=1S/C11H18N2/c1-8(2)10-4-5-11(13-7-10)6-9(3)12/h4-5,7-9H,6,12H2,1-3H3

InChI Key

GASILNNSBSSWMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)CC(C)N

Origin of Product

United States

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